6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine
Overview
Description
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The resulting quinoline derivative can then be further functionalized to introduce the pyrrolidine and phenyl groups.
Another approach involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base to form the quinoline ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace certain substituents with other functional groups, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction could result in the formation of amine derivatives.
Scientific Research Applications
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis by binding to DNA gyrase or topoisomerase, leading to cell death in bacteria or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Pyrrolidine: A five-membered nitrogen-containing ring used in various bioactive compounds.
Phenylquinoline: A quinoline derivative with a phenyl group, similar to the compound but lacking the pyrrolidine moiety.
Uniqueness
6-methyl-N-phenyl-2-(pyrrolidin-1-ylcarbonyl)quinolin-4-amine is unique due to its combination of a quinoline core with both pyrrolidine and phenyl substituents. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O3/c1-14-6-8-17(27)11-21(14)30-22(34)13-33-12-20(23(35)19-9-7-15(2)29-25(19)33)26-31-24(32-36-26)16-4-3-5-18(28)10-16/h3-12H,13H2,1-2H3,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYESKVRUMDGHLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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